molecular formula C42H66O18 B085951 Thevetin CAS No. 11018-93-2

Thevetin

Cat. No. B085951
CAS RN: 11018-93-2
M. Wt: 859 g/mol
InChI Key: GZVMBXDQUQRICT-TZNWHQCUSA-N
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Description

Thevetin is a group of poisonous cardiac glycosides . It is obtained especially from the seeds of a West Indian shrub or small tree (Cascabela thevetia syn. Thevetia nereifolia) of the dogbane family (Apocynaceae) . Hydrolysis products include glucose, digitalose, and a sterol .


Synthesis Analysis

Six thevetia cardiac glycosides or thevetosides (this compound A, B, and C, acetylthis compound A, B and C) were identified from the methanol extract of seeds of C. thevetioides by High-Performance Liquid Chromatography-Mass Spectrometry and by comparison of mass spectral fragmentation patterns . The biosynthesis of cardiac glycosides mainly occurs along the classical mevalonate (MVA) pathway of isoprenoid formation, i.e., mevalonic acid is the precursor for their synthesis .


Molecular Structure Analysis

This compound A has a molecular formula of C42H64O19 . This compound B has a molecular formula of C42H66O18 . This compound C has a molecular formula of C42H66O19 .


Chemical Reactions Analysis

This compound A, B, and C, and acetylthis compound A, B and C were identified from the methanol extract of seeds of C. thevetioides by High-Performance Liquid Chromatography-Mass Spectrometry and by comparison of mass spectral fragmentation patterns .


Physical And Chemical Properties Analysis

This compound A has a molecular weight of 872.96 . This compound B and this compound C have a molecular weight of 859.0 and 874.962 Da respectively.

Scientific Research Applications

  • Cardiac Applications and Toxicity : Thevetin has a digitalis-like action on amphibian and mammalian hearts, with physiological effects enduring for a short period (Chen & Chen, 1934); (Haag & Pennington, 1937). It is less potent but similarly toxic as ouabain, a well-known cardiac glycoside.

  • Analytical Detection and Immunoassay : this compound B can be determined in serum using fluorescence polarization immunoassay and enzyme-linked immunosorbent assay (ELISA), aiding in clinical and forensic toxicology (Uber-Bucek et al., 1992); (Prabhasankar et al., 1993).

  • Clinical Efficacy and Side Effects : this compound has been used as a substitute for digitalis in cases of cardiac decompensation, showing both therapeutic efficacy and gastrointestinal side effects (Middleton & Chen, 1936).

  • Pharmacological Properties : Research on the pharmacology of this compound includes its melting point, absorption rate, and comparison with other cardiac glycosides (Huang Cc et al., 1965).

  • Isolation and Characterization of Glycosides : Studies have been conducted on the isolation of components of Thevetia, such as Cerberoside and this compound A, and the identification of cardiac glycosides from Thevetia peruviana seeds (Singer & Studer, 1960); (Kohls et al., 2012).

  • Toxicological Analysis and Forensics : A liquid chromatography tandem mass spectrometry method has been validated for identifying and quantifying this compound B and other cardiac glycosides in human serum, useful in forensic science (Kohls et al., 2012).

  • Potential Anti-arthralgic Activity : Thevetia peruviana seeds have shown significant analgesic effects, suggesting a potential for managing arthralgia (Odimegwu & Olabisi, 2021).

  • Cardiac Glycoside Content in Different Species : Studies have identified cardiac glycosides in different species of Thevetia, contributing to our understanding of their chemical composition and potential medicinal uses (Balderas-López et al., 2019).

  • Intestinal Sugar Transport Inhibition : Research has suggested that this compound inhibits intestinal sugar transport, indicating a potential mechanism for its action and side effects (Csáky & Hara, 1965).

  • Antifertility Activity : T. peruviana leaves have shown antifertility potential by affecting the progesterone level, indicating a possible use in reproductive health (Samanta et al., 2016).

  • Molluscicidal and Piscicidal Properties : Some studies have reviewed the molluscicidal and piscicidal properties of Thevetia peruviana, highlighting its potential applications in pest control (Singh et al., 2013).

  • Cardiotoxic Effects in Human Models : The cardiac effects of Thevetia glycosides were investigated using human induced pluripotent stem cells derived cardiomyocytes, providing insights into their pro-arrhythmic potential and toxicity (Amend et al., 2021).

Mechanism of Action

The mechanisms of action of cardiac glycosides are mostly associated with the ability to inhibit the activity of membrane-bound Na+,K±ATPase . These compounds are highly specific allosteric inhibitors of this enzyme .

Safety and Hazards

Thevetin is a poisonous cardiac glycoside . For more detailed safety information, please refer to the Safety Data Sheet .

properties

IUPAC Name

3-[(3S,5R,8R,9S,10S,13R,14S)-14-hydroxy-3-[(2S,3R,4R,5R,6S)-3-hydroxy-4-methoxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H66O18/c1-18-35(60-38-33(50)31(48)29(46)26(59-38)17-55-37-32(49)30(47)28(45)25(15-43)58-37)36(53-4)34(51)39(56-18)57-21-7-10-40(2)20(14-21)5-6-24-23(40)8-11-41(3)22(9-12-42(24,41)52)19-13-27(44)54-16-19/h13,18,20-26,28-39,43,45-52H,5-12,14-17H2,1-4H3/t18-,20+,21-,22?,23-,24+,25+,26+,28+,29+,30-,31-,32+,33+,34+,35+,36+,37+,38-,39+,40-,41+,42-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZVMBXDQUQRICT-TZNWHQCUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)C)O)OC)OC7C(C(C(C(O7)COC8C(C(C(C(O8)CO)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3CC[C@]5([C@@]4(CCC5C6=CC(=O)OC6)O)C)C)O)OC)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H66O18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

859.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

11018-93-2
Record name Thevetine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011018932
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thevetin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.031.124
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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